1-chloro-4-(fluoromethyl)-2-nitrobenzene
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Overview
Description
1-Chloro-4-(fluoromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, a fluoromethyl group, and a nitro group attached to the benzene ring
Mechanism of Action
Mode of Action
The mode of action of 3-Nitro-4-chlorobenzyl fluoride involves its interaction with its targets. It is likely that the compound binds to its target, causing a change in the target’s function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Nitro-4-chlorobenzyl fluoride. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable the compound is .
Preparation Methods
The synthesis of 1-chloro-4-(fluoromethyl)-2-nitrobenzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 1-chloro-4-(fluoromethyl)benzene, which can be prepared by the chlorination of 4-fluorotoluene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-4-(fluoromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-chloro-4-(fluoromethyl)-2-aminobenzene, while nucleophilic substitution of the chlorine atom can produce various substituted derivatives .
Scientific Research Applications
1-Chloro-4-(fluoromethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological effects. These studies aim to identify new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
1-Chloro-4-(fluoromethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-4-(trifluoromethyl)-2-nitrobenzene: Contains a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical and physical properties.
1-Chloro-2-nitrobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and potential for diverse applications .
Biological Activity
1-Chloro-4-(fluoromethyl)-2-nitrobenzene is an aromatic compound that has garnered attention for its biological activity and potential toxicological effects. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including its metabolic pathways, toxicological effects, and mutagenicity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H6ClFNO2
- Molecular Weight : 177.58 g/mol
- CAS Number : 100-00-5
This compound features a chloro group, a nitro group, and a fluoromethyl substituent on a benzene ring, which contributes to its reactivity and biological interactions.
Metabolism and Toxicokinetics
This compound undergoes several metabolic transformations in vivo, including:
- Nitro-group Reduction : This process leads to the formation of various metabolites, including 4-chloroaniline and other conjugates.
- Glutathione Conjugation : The compound can react with glutathione, leading to detoxification pathways.
- Ring Hydroxylation : This pathway may contribute to the formation of reactive intermediates that can interact with cellular macromolecules .
Studies have shown that after administration, a significant portion of the compound is excreted via urine, primarily as metabolites rather than unchanged substance .
Acute Toxicity
Acute exposure studies indicate that this compound can lead to several adverse effects:
Symptoms of toxicity include cyanosis and signs of methemoglobinemia, which is characterized by elevated levels of methemoglobin in the blood, leading to reduced oxygen transport capacity .
Chronic Toxicity
In long-term studies, chronic exposure has been associated with:
- Hematological Changes : Increased levels of methemoglobin and oxidative damage to red blood cells were noted, leading to regenerative anemia.
- Histopathological Findings : Liver and kidney damage were observed in both male and female rats exposed to high doses over extended periods .
Mutagenicity and Carcinogenic Potential
The mutagenic potential of this compound has been assessed through various assays:
- Bacterial Reverse Mutation Assays : The compound induced reverse mutations in bacteria but was not mutagenic in mammalian cell lines in vitro.
- In Vivo Studies : Evidence of chromosomal aberrations was found in mouse bone marrow at toxic doses. Additionally, DNA strand breaks were observed in liver, kidney, and brain tissues .
A combined chronic toxicity/carcinogenicity study indicated an increased incidence of interstitial cell tumors in male rats; however, these findings were within historical control ranges and not conclusively linked to the compound .
Case Studies and Research Findings
Several key studies highlight the biological activity and toxicological profile of this compound:
Study | Methodology | Findings |
---|---|---|
Weisburger et al. (1978) | Dietary Exposure | Increased tumor incidence in male rats at high doses; hematological changes observed. |
Rickert & Held (1990) | Hepatocyte Incubation | Metabolism revealed formation of chlorinated metabolites; implicating cytochrome P450 involvement. |
Yoshida et al. (1993) | Occupational Exposure | Accidental poisoning led to detection of urinary metabolites but not the parent compound itself. |
Properties
IUPAC Name |
1-chloro-4-(fluoromethyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAWXNDIPJWWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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